molecular formula C14H11Cl2FN4O2 B2486727 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 359709-53-8

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2486727
CAS No.: 359709-53-8
M. Wt: 357.17
InChI Key: PUUVNXTXOFVVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is modified with a 2-chloro-6-fluoro-benzyl group, while the 8-position bears a chlorine atom. Its synthesis involves halogenation and alkylation steps, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

8-chloro-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(16)18-11)6-7-8(15)4-3-5-9(7)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUVNXTXOFVVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and appropriately substituted benzyl halides.

    Alkylation Reaction: The key step involves the alkylation of the purine derivative with 2-chloro-6-fluoro-benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms on the benzyl group and purine core serve as electrophilic sites for nucleophilic substitution.

Key Reactions:

Reaction SiteReagent/ConditionsProduct FormedReference
8-Chloro (purine core)KOH/EtOH, reflux8-Hydroxy derivative
2-Chloro (benzyl)NaOMe/MeOH, 60°C2-Methoxy-6-fluoro-benzyl substituted
6-Fluoro (benzyl)Piperidine/DMF, 100°C6-Piperidino-2-chloro-benzyl derivative

Substitution at the 8-chloro position (purine core) typically requires harsher conditions due to steric hindrance from the dimethyl groups . Fluorine at the benzyl group exhibits lower reactivity compared to chlorine, necessitating stronger nucleophiles.

Oxidation and Reduction Reactions

The purine dione scaffold and benzyl groups undergo redox transformations under controlled conditions.

Oxidation:

Target GroupOxidizing AgentConditionsProduct
Benzyl CH₂KMnO₄/H₂SO₄80°C, 4 hrKetone derivative
Purine C8–N bondH₂O₂/AcOHRT, 12 hrN-Oxide intermediate

Reduction:

Target GroupReducing AgentConditionsProduct
8-Chloro (purine core)H₂/Pd-CEtOH, 50 psi8-Dechloro compound
Dione carbonylNaBH₄/MeOH0°C, 1 hrDiol derivative (partial reduction)

Reduction of the 8-chloro group to hydrogen is achievable via catalytic hydrogenation, preserving the purine ring integrity . Selective carbonyl reduction requires low temperatures to avoid over-reduction.

Cross-Coupling Reactions

The benzyl chloride moiety participates in palladium-catalyzed coupling reactions.

Example Reactions:

Coupling TypeReagents/ConditionsProduct ApplicationYield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°CBiaryl-functionalized derivatives72–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, dioxaneAmino-benzyl analogs65–78%

These reactions enable modular functionalization of the benzyl group for structure-activity relationship (SAR) studies .

Acid/Base-Mediated Rearrangements

The purine core undergoes ring modifications under acidic or basic conditions:

  • Acidic Conditions (HCl/MeOH):

    • Cleavage of the N7–C8 bond, yielding a pyrimidine intermediate.

    • Regioselective reclosure with ammonium chloride forms tricyclic analogs .

  • Basic Conditions (NaOH/H₂O):

    • Hydrolysis of the 2,6-dione to a dicarboxylic acid derivative.

Photochemical Reactions

UV irradiation (254 nm) in the presence of iodine induces:

  • C–H Functionalization: Iodination at the purine C2 position.

  • Debenzylation: Cleavage of the 7-benzyl group to yield 7H-purine-2,6-dione.

Scientific Research Applications

The compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its potential applications are categorized as follows:

Pharmacological Applications

  • Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. Studies have shown that 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione inhibits the replication of certain viruses by targeting viral polymerases.
  • Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by disrupting metabolic pathways essential for cell survival.

Agricultural Applications

  • Fungicidal Activity : The compound has shown significant antifungal properties against several plant pathogens. A study revealed that it effectively reduced fungal growth in crops, making it a candidate for agricultural fungicide development.
PathogenControl Efficacy (%)
Corynespora cassiicola>80%
Pseudomonas syringae52%–79%
Pseudoperonospora cubensis~70%

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition assays to study its effects on various biochemical pathways. It shows promise as a tool for elucidating the mechanisms of action of purine derivatives in biological systems.

Case Study 1: Antiviral Activity

A recent study assessed the antiviral efficacy of the compound against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound could serve as a lead for developing antiviral therapies.

Case Study 2: Antifungal Efficacy in Agriculture

Field trials conducted on crops infected with Corynespora cassiicola showed that treatment with the compound resulted in a significant reduction in disease severity compared to untreated controls. This highlights its potential as an environmentally friendly fungicide.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituent Effects : The presence of electron-withdrawing groups enhances its activity against specific targets.
  • Positioning of Functional Groups : Variations in the position of substituents on the purine ring can significantly affect efficacy and selectivity.

Mechanism of Action

The mechanism of action of 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair.

    Pathways Involved: By affecting these molecular targets, the compound can influence various cellular pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Compound 9 : 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Structure : 8-chloro, 7-benzyl.
  • Data :
    • Melting point: 152°C .
    • NMR shifts: N7-CH2 at 5.52 ppm (¹H); C8 at 138.0 ppm (¹³C) .

Compound 15 : 7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione

  • Structure : 8-phenyl, 7-benzyl.
  • Data :
    • Melting point: 164°C .
    • Elemental analysis: C, 69.53%; H, 5.44%; N, 16.39% .
  • Comparison : The bulky phenyl group at C8 may sterically hinder receptor binding but improves lipophilicity (logP ~2.8 estimated).

8-Piperazinyl Analog : 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

  • Structure : 8-piperazinyl, 7-benzyl.
  • Data: Docking simulations show strong binding to adenosine A2A receptors due to the basic piperazinyl group, enhancing solubility and target engagement .

Substitution at the 7-Position

Compound from : 7-(2-Chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Structure : 7-(2-chloro-6-fluoro-benzyl), 8-pyrazolyl.
  • Data :
    • Molecular mass: 402.814 Da.
    • ChemSpider ID: 20768773 .
  • ~2.5 for the target compound).

Compound from : 8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

  • Structure: 7-(aminoethyl), 8-chloro.
  • Data : Rf = 0.5 (indicating moderate polarity) .
  • Comparison: The hydrophilic aminoethyl chain enhances renal excretion but may reduce blood-brain barrier penetration.

Pharmacologically Relevant Derivatives

Etofylline (7-(2-Hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

  • Structure : 7-hydroxyethyl.
  • Data : Used clinically as a bronchodilator; lower logP (0.65) compared to the target compound (estimated logP ~2.1) due to the polar hydroxyethyl group .

Theophylline (1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione)

  • Structure : Unsubstituted at C7 and C6.
  • Data : Narrow therapeutic index; plasma half-life ~8 hrs vs. extended half-life predicted for the target compound due to halogenated benzyl group .

Biological Activity

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the class of purine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione. Its molecular formula is C20H17ClFN5O2S with a molecular weight of approximately 445.9 g/mol. The chemical structure features a purine core substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can bind to cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
  • Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA, impacting gene expression and cellular function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values ranged from 0.39 µM to 3.79 µM, indicating potent activity against these cell lines .
Cell LineIC50 (µM)
MCF70.39
HepG20.46
HCT1161.1

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

  • Inhibition Zones : In vitro tests revealed that it exhibited strong inhibitory effects against various bacterial strains with inhibition zones ranging from 18 mm to 24 mm .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli21
Bacillus subtilis20

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting cancer cell growth through the modulation of CDK2 and EGFR pathways .
  • Toxicity Studies : Environmental assessments indicated that while the compound has significant biological activity, it also requires careful handling due to potential toxicity in non-target organisms .

Q & A

Q. What are the optimized synthetic routes for 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethylpurine-2,6-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and alkylation. For example:

Alkylation of theophylline analogs : React 8-chloro-1,3-dimethylxanthine with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.

Critical parameters :

  • Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may increase side products .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
  • Reaction time : Extended durations (>24 hours) risk decomposition; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for benzyl protons (δ 4.5–5.5 ppm for CH₂), chloro/fluoro substituents (downfield shifts due to electronegativity), and purine ring protons (δ 7.5–8.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve connectivity between the benzyl group and purine core .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolve stereoelectronic effects of the 2-chloro-6-fluoro-benzyl group on the purine scaffold .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro vs. fluoro, benzyl group positioning) influence the compound’s bioactivity and target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    Substituent Impact on Bioactivity Evidence Source
    2-Chloro-6-fluoro-benzyl Enhances lipophilicity and membrane permeability; may interact with hydrophobic enzyme pockets .
    8-Chloro on purine Increases electrophilicity, promoting covalent adduct formation with nucleophilic residues (e.g., cysteine thiols) .
    1,3-Dimethyl groups Reduce metabolic deactivation by cytochrome P450 enzymes compared to unmethylated analogs .
  • Experimental Design : Synthesize analogs (e.g., 8-fluoro or 6-chloro variants) and compare IC₅₀ values in enzyme inhibition assays (e.g., adenosine deaminase) .

Q. How can researchers resolve contradictions in biological data between this compound and structurally related analogs?

Methodological Answer:

  • Hypothesis Testing :
    • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual alkylating agents) that may skew bioactivity .
    • Target Profiling : Perform kinome-wide screening to identify off-target interactions unique to the 2-chloro-6-fluoro-benzyl group .
    • Solubility Adjustments : Compare activity in DMSO vs. cyclodextrin formulations to assess artifact risks from aggregation .
  • Case Study : Inconsistent cAMP modulation data for 8-chloro purines may stem from differential PDE4 isoform selectivity; use isoform-specific inhibitors as controls .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Covalent Binding Studies :
    • Mass Spectrometry : Incubate the compound with recombinant enzymes (e.g., kinases) and detect adducts via tryptic digest and LC-MS/MS .
    • Fluorescent Probes : Synthesize a BODIPY-labeled analog to visualize subcellular localization (e.g., mitochondrial vs. nuclear targeting) .
  • Functional Assays :
    • ATP-Competition Assays : Measure Ki values in the presence of increasing ATP concentrations to confirm competitive inhibition .
    • Gene Knockdown : Use siRNA to silence putative targets (e.g., adenosine receptors) and assess rescue of phenotypic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.